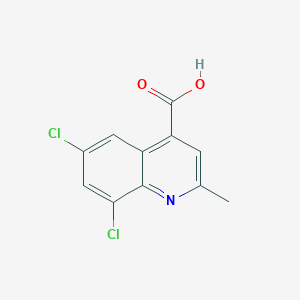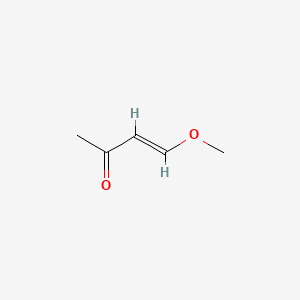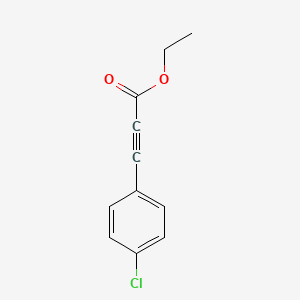
(E)-4-(2-Methyl-3-nitroanilino)-4-oxo-2-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(2-Methyl-3-nitroanilino)-4-oxo-2-butenoic acid is an organic compound with a complex structure that includes a nitro group, an amino group, and a butenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-Methyl-3-nitroanilino)-4-oxo-2-butenoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of a methyl-substituted aromatic compound, followed by amination and subsequent coupling with a butenoic acid derivative. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes, followed by purification steps such as crystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-(2-Methyl-3-nitroanilino)-4-oxo-2-butenoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and strong acids or bases for substitution reactions. The conditions typically involve controlled temperatures and the use of organic solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
(E)-4-(2-Methyl-3-nitroanilino)-4-oxo-2-butenoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of (E)-4-(2-Methyl-3-nitroanilino)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and amino groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other nitro-substituted aromatic amines and butenoic acid derivatives. Examples include:
- 4-Nitroaniline
- 2-Methyl-3-nitrobenzoic acid
- 4-Oxo-2-butenoic acid derivatives .
Uniqueness
What sets (E)-4-(2-Methyl-3-nitroanilino)-4-oxo-2-butenoic acid apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C11H10N2O5 |
|---|---|
Poids moléculaire |
250.21 g/mol |
Nom IUPAC |
(E)-4-(2-methyl-3-nitroanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H10N2O5/c1-7-8(3-2-4-9(7)13(17)18)12-10(14)5-6-11(15)16/h2-6H,1H3,(H,12,14)(H,15,16)/b6-5+ |
Clé InChI |
VGTIHPBDEOOTNO-AATRIKPKSA-N |
SMILES isomérique |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)/C=C/C(=O)O |
SMILES canonique |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1361215.png)
![5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1361216.png)
![5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1361219.png)




![(4R,5S)-4-hydroxy-5-[(1S,2R,3R)-1,2,3-trihydroxy-3-phenylpropyl]oxolan-2-one](/img/structure/B1361233.png)





